molecular formula C24H34N6O B2613749 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 1021122-68-8

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide

Cat. No.: B2613749
CAS No.: 1021122-68-8
M. Wt: 422.577
InChI Key: HZYHQBGPXPBZGY-UHFFFAOYSA-N
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Description

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core substituted with an azepane group at the 4-position and an ethyl-linked adamantane-1-carboxamide moiety at the 1-position. The adamantane group confers high lipophilicity and rigidity, which may enhance membrane permeability and binding stability in biological systems . This compound is cataloged under CAS number 1021122-68-8 and is structurally related to derivatives explored for therapeutic applications, such as kinase inhibition or protein-targeted modulation .

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O/c31-23(24-12-17-9-18(13-24)11-19(10-17)14-24)25-5-8-30-22-20(15-28-30)21(26-16-27-22)29-6-3-1-2-4-7-29/h15-19H,1-14H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYHQBGPXPBZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an adamantane core, an azepan ring, and a pyrazolo[3,4-d]pyrimidine moiety. Its molecular formula is C18H24N6C_{18}H_{24}N_6 with a molar mass of 344.43 g/mol. The presence of these structural elements is critical for its biological activity.

PropertyValue
Molecular FormulaC18H24N6
Molar Mass344.43 g/mol
Key Functional GroupsAmide, Heterocycles

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases. Kinases are enzymes that play pivotal roles in cellular signaling pathways, influencing processes such as cell growth and differentiation. Notable kinases targeted by this compound include:

  • Spleen Tyrosine Kinase (SYK) : Involved in immune response regulation.
  • Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases such as Parkinson's disease.

The inhibition of these kinases suggests potential applications in treating autoimmune disorders and certain cancers by modulating inflammatory responses and neuronal protection .

The compound's mechanism of action primarily involves the modulation of kinase activity. By binding to the ATP-binding site of target kinases, it prevents phosphorylation processes critical for signal transduction pathways. This action can lead to reduced cell proliferation and survival in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

  • In Vitro Studies : A study demonstrated that compounds with similar pyrazolo[3,4-d]pyrimidine structures effectively inhibited SYK activity with IC50 values in the low nanomolar range .
  • Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor growth in xenograft models when treated with related kinase inhibitors .
  • Metabolic Stability : Research on metabolic stability indicated that modifications to the azepane ring could enhance the pharmacokinetic profile of the compound, potentially leading to improved efficacy and reduced side effects .

Potential Applications

The unique properties of this compound position it as a candidate for development in several therapeutic areas:

  • Cancer Therapy : Due to its ability to inhibit key kinases involved in tumor growth.
  • Neurodegenerative Diseases : Targeting LRRK2 may provide benefits in conditions like Parkinson's disease.
  • Autoimmune Disorders : Modulating SYK activity could help manage inflammatory responses .

Comparison with Similar Compounds

Substituent at the 4-Position

  • Target Compound : Azepane (a 7-membered saturated ring) .
  • Analog (BJ08122) : 3,4-Dimethoxybenzamide (electron-rich aromatic substituent) .
  • Compound 2u (Chemical Science) : Benzo[d]thiazole-2-thioether with a triethylene glycol chain (hydrophilic linker) .

Impact :

  • 3,4-Dimethoxybenzamide (BJ08122) provides electron-donating groups that may favor π-π stacking or hydrogen bonding in polar environments .
  • Compound 2u’s hydrophilic triethylene glycol chain likely improves aqueous solubility but may reduce membrane permeability compared to adamantane .

Substituent at the 1-Position

  • Target Compound : Adamantane-1-carboxamide (bulky, lipophilic) .
  • Compound 2v (Chemical Science) : Biotin-linked pentanamide (targeting avidin-biotin systems) .

Impact :

  • Adamantane’s hydrophobicity may enhance blood-brain barrier penetration or binding to hydrophobic enzyme pockets.
  • Compound 2v’s biotin tag suggests applications in diagnostic pull-down assays or targeted drug delivery .

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